10074-G5

Description

Structure

3D Structure

Properties

IUPAC Name |

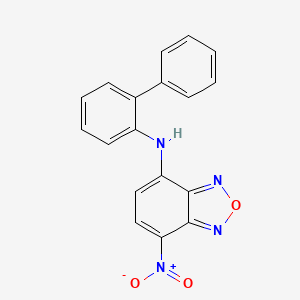

4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJPYSQOCBYMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385481 | |

| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413611-93-5 | |

| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 413611-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

10074-G5: A Technical Whitepaper on its Mechanism of Action as a c-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of numerous human cancers.[1] As a transcription factor, c-Myc's function is contingent upon its heterodimerization with its partner protein, Max. The small molecule 10074-G5 has emerged as a key tool in the study of c-Myc biology and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical characteristics.

Core Mechanism: Inhibition of c-Myc-Max Dimerization

This compound functions as a direct inhibitor of the c-Myc-Max protein-protein interaction.[2][3] This interaction is mediated through the basic helix-loop-helix leucine zipper (bHLH-ZIP) domains of both proteins.[2] By binding to the bHLH-ZIP domain of the c-Myc monomer, this compound induces a conformational change that prevents its association with Max.[2][4] This disruption of the c-Myc-Max heterodimer is the primary mechanism through which this compound exerts its biological effects, as the dimer is the transcriptionally active form of c-Myc.[1][2]

The binding of this compound to c-Myc is specific, targeting a region within the bHLH-ZIP domain.[5][6] NMR and docking studies have identified the binding site to be a cavity created by a kink in the N-terminus of an induced helical domain of c-Myc, specifically within the amino acid region Arg363-Ile381.[5][7][8] The interaction involves the biphenyl moiety of this compound engaging with a hydrophobic pocket formed by Phe375 and Ile381, while the electron-rich 1,2,5-oxadiazole ring interacts with positively charged arginine residues (Arg366 and Arg367).[5][8]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Reference |

| Kd (c-Myc) | 2.8 µM | Myc peptide Myc353-437 | [7][9] |

| Kd (N-Myc) | 19.2 µM | bHLH-Zip of N-Myc | [4] |

| IC50 (c-Myc/Max dimerization) | 146 µM | In vitro assay | [7][9] |

| IC50 (Daudi cells) | 15.6 µM | Burkitt's lymphoma | [7][10] |

| IC50 (HL-60 cells) | 13.5 µM | Promyelocytic leukemia | [4][7] |

| IC50 (Kelly cells) | 22.5 µM | Neuroblastoma | [4] |

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)

| Parameter | Value | Reference |

| Plasma Half-life | 37 min | [7][10] |

| Peak Plasma Concentration | 58 µM | [7][10] |

Cellular and Biological Effects

The inhibition of c-Myc-Max dimerization by this compound leads to a cascade of downstream effects:

-

Inhibition of Transcriptional Activity: By preventing the formation of the functional c-Myc-Max heterodimer, this compound effectively blocks the transactivation of c-Myc target genes.[2][9]

-

Cytotoxicity in c-Myc-Overexpressing Cells: this compound exhibits cytotoxic effects in cancer cell lines with high levels of c-Myc expression, such as Daudi Burkitt's lymphoma and HL-60 promyelocytic leukemia cells.[4][7][10]

-

Induction of Apoptosis: In N-Myc amplified neuroblastoma cells, this compound has been shown to induce apoptosis.[4]

-

Hematopoietic Stem and Progenitor Cell Expansion: Interestingly, treatment with this compound has been shown to lead to an increase in murine and human hematopoietic stem and progenitor cell numbers.[11] This is associated with a downregulation of glycolytic and cyclin-dependent kinase inhibitor gene expression.[11]

-

Upregulation of Rad51 Expression: c-Myc inhibition by this compound has been observed to upregulate the expression of Rad51, a key modulator of homology-directed repair.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Logarithmically growing Daudi or HL-60 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-100 µM) and incubated for 72 hours.[7]

-

MTT Addition: 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[7]

-

Solubilization: The medium containing the drug and MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: The plate is shaken for 5 minutes, and the absorbance at 570 nm is measured using a microplate reader.[7]

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

-

Cell Lysis: Daudi cells, either untreated or treated with 10 µM this compound for various time points (e.g., 4 and 24 hours), are harvested and lysed.[10]

-

Immunoprecipitation: The whole-cell lysate is incubated with an antibody against Max to pull down Max and any associated proteins.

-

Washing: The antibody-protein complexes are washed to remove non-specific binding.

-

Elution: The bound proteins are eluted from the antibody.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both c-Myc and Max to detect the presence of the c-Myc-Max dimer.[10] A decrease in the c-Myc signal in the immunoprecipitated sample from this compound-treated cells indicates inhibition of dimerization.[10]

Signaling Pathways and Experimental Workflows

In Vivo Studies and Limitations

While this compound demonstrates clear in vitro activity, its in vivo efficacy has been limited.[2][10] In mouse xenograft models using Daudi cells, treatment with 20 mg/kg of this compound intravenously did not significantly inhibit tumor growth.[10] This lack of antitumor activity is attributed to the rapid metabolism of this compound into inactive metabolites, resulting in insufficient tumor concentrations to effectively inhibit c-Myc/Max dimerization.[2][10] The plasma half-life in mice is short, at approximately 37 minutes.[7][10]

Conclusion

This compound is a well-characterized small molecule inhibitor of the c-Myc-Max interaction. Its mechanism of action, involving direct binding to the bHLH-ZIP domain of c-Myc, is firmly established. While its utility as a standalone therapeutic is hampered by unfavorable pharmacokinetics, this compound remains an invaluable research tool for dissecting the complex biology of c-Myc. Furthermore, the structural and mechanistic understanding of this compound serves as a critical foundation for the development of more potent and metabolically stable second-generation c-Myc inhibitors. The identification of its metabolites will aid in the design of these improved analogs.[2][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of this compound, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacophore identification of c-Myc inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dbt.univr.it [dbt.univr.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of this compound, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Myc Inhibitor this compound Induces Murine and Human Hematopoietic Stem and Progenitor Cell Expansion and HDR Modulator Rad51 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule 10074-G5: A Targeted Inhibitor of the c-Myc Oncoprotein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of numerous human cancers. As a transcription factor, c-Myc functions by forming a heterodimer with its obligate partner, Max. This dimerization is essential for its ability to bind to DNA and regulate the expression of target genes. The small molecule 10074-G5 has emerged as a key pharmacological tool for studying and targeting c-Myc activity. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and relevant experimental data and protocols for its use in research and drug development.

Primary Molecular Target and Mechanism of Action

The primary molecular target of this compound is the c-Myc oncoprotein . Specifically, this compound functions as an inhibitor of the c-Myc-Max heterodimerization . It achieves this by binding directly to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc protein[1][2][3]. This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing its association with Max[1][2][3]. The inhibition of c-Myc/Max dimerization is the critical step that abrogates the transcriptional activity of c-Myc[1][3][4].

The binding of this compound occurs in a specific cavity within the c-Myc peptide (residues 353-437), particularly in the region of Arg363-Ile381[5][6][7]. This interaction is characterized by a dissociation constant (Kd) of 2.8 µM[1][2][5][6]. Downstream of inhibiting dimerization, this compound has been shown to decrease total c-Myc protein expression[1][8].

Interestingly, this compound can also interfere with the interaction between N-Myc and Max, with a Kd of 19.2 µM for binding to the bHLH-Zip domain of N-Myc[2]. This suggests a broader potential for targeting Myc family oncoproteins.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/System | Reference |

| IC50 (c-Myc/Max Dimerization) | 146 µM | In vitro biochemical assay | [1][2][5] |

| Kd (c-Myc peptide) | 2.8 µM | Myc peptide Myc353-437 | [1][5][6] |

| Kd (N-Myc bHLH-Zip) | 19.2 µM | N-Myc bHLH-Zip domain | [2] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cell Type | IC50 | Reference |

| Daudi | Burkitt's lymphoma | 10 - 15.6 µM | [2][5][6][9] |

| HL-60 | Promyelocytic leukemia | 13.5 - 30 µM | [2][5][6] |

| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 µM | [2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of c-Myc and the mechanism of inhibition by this compound.

Caption: c-Myc/Max signaling and this compound inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells (e.g., Daudi or HL-60) in logarithmic growth phase into 96-well plates.

-

Treatment: Dissolve this compound in DMSO and dilute with culture medium to final concentrations ranging from 1 to 100 µM. Add the different concentrations to the wells.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 50 µL of a 1 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium containing the drug and MTT. Add 100 µL of DMSO to each well and shake for 5 minutes to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max in cells.

Caption: Workflow for Co-IP and Western Blot analysis.

Detailed Steps:

-

Cell Treatment: Treat Daudi cells with 10 µM this compound for various time points (e.g., 4 and 24 hours).

-

Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

-

Immunoprecipitation: Incubate the protein lysates with an antibody specific for c-Myc to pull down c-Myc and any interacting proteins.

-

SDS-PAGE and Western Blotting: Separate the immunoprecipitated protein complexes by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Probing: Probe the membrane with an antibody specific for Max to detect the amount of Max that was co-immunoprecipitated with c-Myc.

-

Input Control: As a control, perform a Western blot on the initial cell lysates (input) to determine the total levels of c-Myc and Max proteins.

-

Analysis: A reduction in the amount of co-immunoprecipitated Max in the this compound-treated samples compared to the control indicates inhibition of the c-Myc/Max interaction. It has been observed that this compound can inhibit c-Myc/Max dimerization in Daudi cells by approximately 75% after 4 hours of treatment[1][3][8].

Conclusion

This compound is a valuable research tool for investigating the biological functions of the c-Myc oncoprotein. Its ability to specifically disrupt the c-Myc/Max heterodimerization provides a direct mechanism for inhibiting c-Myc's transcriptional activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of c-Myc-driven pathologies and the development of novel anti-cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of this compound, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacophore identification of c-Myc inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]

- 9. apexbt.com [apexbt.com]

10074-G5: A Technical Guide to a c-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule 10074-G5, a known inhibitor of the c-Myc oncoprotein. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism, efficacy, and experimental protocols associated with this compound.

Introduction

The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a vast number of human cancers, making it a highly sought-after target for therapeutic intervention. c-Myc functions as a heterodimer with its partner Max, binding to E-box sequences in the genome to regulate the transcription of genes involved in cell proliferation, growth, and apoptosis. The small molecule this compound has been identified as an inhibitor of c-Myc by preventing the crucial c-Myc/Max heterodimerization.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc monomer.[1][2] This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing its association with Max.[1][2] Without forming a heterodimer with Max, c-Myc is unable to bind to DNA and activate the transcription of its target genes. This disruption of c-Myc's transcriptional activity is the primary mechanism by which this compound inhibits cancer cell proliferation.

Caption: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/System | Reference |

| Kd | 2.8 µM | c-Myc (bHLH-ZIP domain) | [1][3] |

| IC50 | 146 µM | c-Myc transcriptional activity | [1][4] |

| Kd | 19.2 µM | N-Myc (bHLH-ZIP domain) | [3] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 | Reference |

| Daudi | Burkitt's Lymphoma | 15.6 µM | [3][4] |

| HL-60 | Promyelocytic Leukemia | 13.5 µM | [3][4] |

| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 µM | [3] |

Table 3: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) | 37 minutes | [2][4] |

| Peak Plasma Concentration (Cmax) | 58 µM | [2][4] |

| Peak Tumor Concentration | ~5.8 µM | [2] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized method for determining the cytotoxic effects of this compound on cancer cell lines.

Caption: MTT Assay Workflow.

Methodology:

-

Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of this compound (typically ranging from 1-100 µM) dissolved in DMSO and diluted in culture medium.[5] A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[5]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max in a cellular context.

Caption: Co-Immunoprecipitation Workflow.

Methodology:

-

Cell Treatment: Treat cells (e.g., Daudi) with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 4 or 24 hours).[1]

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to extract total cellular proteins.

-

Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody to pull down c-Myc and any interacting proteins.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Washes: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Max antibody to detect the amount of Max that was co-immunoprecipitated with c-Myc. A decrease in the Max signal in the this compound treated sample compared to the control indicates disruption of the c-Myc/Max interaction.

In Vivo Efficacy and Limitations

In vivo studies using xenograft models have been conducted to evaluate the anti-tumor activity of this compound. In a study with Daudi Burkitt's lymphoma xenografts in SCID mice, treatment with 20 mg/kg of this compound intravenously for 5 consecutive days did not result in significant tumor growth inhibition.[2]

The lack of in vivo efficacy is largely attributed to the compound's poor pharmacokinetic profile.[2] this compound is rapidly metabolized, with a short plasma half-life of approximately 37 minutes in mice.[2][4] This leads to insufficient concentrations of the compound in the tumor to effectively inhibit c-Myc/Max dimerization.[2] The peak tumor concentration was found to be about 10-fold lower than the peak plasma concentration.[2][4]

c-Myc Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway and the point of intervention for this compound.

Caption: Simplified c-Myc Signaling Pathway.

Conclusion

This compound is a valuable research tool for studying the biological consequences of c-Myc inhibition. Its well-defined mechanism of action, directly targeting the c-Myc/Max interaction, makes it a specific probe for dissecting c-Myc-dependent cellular processes. While its poor pharmacokinetic properties have limited its in vivo therapeutic potential, the study of this compound has provided crucial insights for the development of next-generation, more drug-like c-Myc inhibitors. Future efforts in this area will likely focus on improving the metabolic stability and bioavailability of compounds that target the c-Myc/Max interface.

References

An In-depth Technical Guide to the 10074-G5 Binding Site on the c-Myc Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. As a transcription factor, c-Myc's function is contingent upon its heterodimerization with Max (Myc-associated factor X). This interaction is mediated by their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains. The small molecule 10074-G5 has been identified as a direct inhibitor of the c-Myc/Max interaction, offering a promising therapeutic avenue. This technical guide provides a comprehensive overview of the this compound binding site on c-Myc, detailing the molecular interactions, quantitative binding and inhibition data, and the experimental methodologies used to elucidate this critical drug-target interface.

The this compound Binding Site on c-Myc

Extensive research, including Nuclear Magnetic Resonance (NMR) spectroscopy and in silico docking studies, has pinpointed the binding site of this compound to a specific region within the bHLH-ZIP domain of the c-Myc monomer.

Location: The primary binding site for this compound is located within the amino acid residue range of Arg363-Ile381 of the c-Myc protein.[1] This region is crucial for the proper folding and subsequent dimerization with Max.

Conformation and Key Interactions: this compound binds to a cavity that is formed by a kink in the N-terminus of an induced helical domain (residues Leu370–Arg378).[1] NMR NOESY analysis and molecular docking studies have suggested key interactions:

-

The biphenyl moiety of this compound is situated within a hydrophobic pocket created by the side chains of Phe375 , Ile381 , and the methylene groups of Arg378 .[1]

-

The electron-rich 1,2,5-oxadiazole ring and the nitro group of this compound are positioned near the positively charged residues Arg366 and Arg367 , suggesting favorable electrostatic interactions.[1]

By binding to this site, this compound is believed to distort the conformation of the c-Myc monomer, thereby preventing its heterodimerization with Max.[2] This disruption of the c-Myc/Max complex inhibits its ability to bind to E-box DNA sequences and activate the transcription of target genes.

Quantitative Data

The interaction between this compound and c-Myc, as well as its inhibitory effects, have been quantified through various biochemical and cell-based assays.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity (Kd) | 2.8 µM | NMR Spectroscopy | c-Myc peptide (residues 353-437) | [1] |

| IC50 (c-Myc/Max Dimerization) | 146 µM | Not Specified | Cell-free assay | [3] |

| IC50 (Cell Growth Inhibition) | 15.6 ± 1.5 µM | MTT Assay | Daudi Burkitt's lymphoma cells | |

| IC50 (Cell Growth Inhibition) | 13.5 µM | MTT Assay | HL-60 promyelocytic leukemia cells |

Signaling Pathway and Mechanism of Action

The c-Myc oncoprotein is a central node in a complex signaling network that governs cell fate. Its activity is tightly regulated by upstream signals and, in turn, it controls the expression of a vast array of genes involved in cell cycle progression, metabolism, and apoptosis.

Experimental Protocols

The characterization of the this compound binding site on c-Myc has relied on a combination of biophysical, biochemical, and computational techniques. Below are detailed overviews of the key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding site of this compound on a c-Myc peptide and to characterize the structural changes upon binding.

Methodology:

-

Protein/Peptide Preparation: A peptide corresponding to the bHLH-ZIP domain of c-Myc (e.g., residues 353-437) is expressed and purified. For protein-observed NMR, the peptide is isotopically labeled with ¹⁵N and/or ¹³C.

-

NMR Data Acquisition:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to monitor changes in the chemical environment of the protein backbone upon ligand binding. A series of HSQC spectra are recorded with increasing concentrations of this compound.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine through-space proximities between protons in the c-Myc peptide and protons in this compound, providing direct evidence of binding and information about the conformation of the complex.

-

-

Data Analysis:

-

Chemical Shift Perturbation (CSP): Changes in the positions of peaks in the HSQC spectra upon addition of this compound indicate which amino acid residues are affected by the binding event. The magnitude of the shift is proportional to the strength of the interaction.

-

NOE Analysis: Intermolecular NOEs between the c-Myc peptide and this compound are identified and used to build a structural model of the complex.

-

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of this compound to inhibit the formation of the c-Myc/Max heterodimer and its subsequent binding to DNA.

Methodology:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is synthesized and labeled with a detectable marker, such as a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P).

-

Binding Reaction:

-

Recombinant c-Myc and Max proteins are incubated together in a binding buffer to allow for heterodimerization.

-

The labeled DNA probe is added to the protein mixture.

-

In competition experiments, increasing concentrations of this compound are pre-incubated with c-Myc before the addition of Max and the DNA probe.

-

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is inversely proportional to the inhibitory activity of this compound.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the c-Myc/Max interaction by this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cells that endogenously express c-Myc and Max (e.g., Daudi or HL-60 cells) are cultured and treated with this compound or a vehicle control for a specified period.

-

Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

The cell lysate is incubated with an antibody specific for either c-Myc or Max.

-

Protein A/G-conjugated beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both c-Myc and Max to detect the presence of the co-immunoprecipitated partner. A reduction in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[4][5]

In Silico Molecular Docking

Objective: To predict the binding pose of this compound within the c-Myc bHLH-ZIP domain and to identify potential key interacting residues.

Methodology:

-

Structure Preparation:

-

Receptor: A three-dimensional structure of the c-Myc bHLH-ZIP domain is obtained. Since the monomer is intrinsically disordered, a representative conformation from an NMR ensemble or a computationally generated model may be used.

-

Ligand: A 3D structure of this compound is generated and its energy is minimized.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different orientations and conformations of this compound within the defined binding site on c-Myc.

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the amino acid residues of c-Myc. These predictions can then be validated by experimental methods such as site-directed mutagenesis.

Conclusion

The identification and characterization of the this compound binding site on c-Myc represent a significant advancement in the development of direct inhibitors of this challenging oncoprotein. The detailed understanding of the molecular interactions at this site provides a solid foundation for the structure-based design of next-generation c-Myc inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental methodologies outlined in this guide are crucial for the continued exploration of this and other small molecule binding sites on c-Myc, paving the way for novel cancer therapeutics.

References

10074-G5 and c-Myc/Max dimerization

An In-depth Technical Guide: 10074-G5 and the Inhibition of c-Myc/Max Dimerization

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that is deregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] For decades, its nature as a transcription factor with a lack of defined enzymatic pockets led to it being considered "undruggable." c-Myc's function is critically dependent on its dimerization with a partner protein, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][3] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes to regulate the transcription of a wide array of genes involved in cell proliferation, growth, and metabolism.[3][4]

The absolute requirement of the c-Myc/Max interaction for its oncogenic activity has driven the search for small molecules that can disrupt this protein-protein interface. One such molecule is this compound (7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine), which was identified as a novel inhibitor that directly targets c-Myc.[1] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on cellular pathways, and the key experimental methodologies used to characterize its activity.

The c-Myc/Max Signaling Pathway

c-Myc is a central node in cellular signaling, integrating upstream signals to orchestrate a transcriptional program that drives cell cycle progression and biomass accumulation.[5][6] Upon formation of the c-Myc/Max heterodimer, the complex binds to E-box sequences (5'-CACGTG-3') in the promoter regions of target genes.[3] This binding recruits co-activators like TRRAP and histone acetyltransferases (HATs) such as GCN5, leading to chromatin remodeling and transcriptional activation.[3] Downstream targets of c-Myc are involved in nearly every aspect of cellular function, including ribosome biogenesis, glucose and glutamine metabolism, and nucleotide synthesis.[2][4]

Conversely, c-Myc can also repress transcription by associating with the transcription factor Miz-1 and preventing the recruitment of transcriptional co-activators.[2][3] This dual functionality allows c-Myc to finely tune the cellular environment to favor proliferation.

Mechanism of Action of this compound

Unlike strategies that aim to inhibit protein expression, this compound functions by directly interfering with the formation of the active c-Myc/Max heterodimer.[1] Structural and biophysical studies have shown that this compound binds directly to the bHLH-ZIP domain of the c-Myc monomer.[7][8] This binding occurs within a cavity created by a kink in the N-terminus of an induced helical domain, specifically in the region of residues Arg363-Ile381.[9][10] By binding to and distorting this domain, this compound prevents c-Myc from adopting the conformation necessary to dimerize with Max.[1][7] Consequently, c-Myc cannot bind to E-box sequences, and the transcription of its target genes is inhibited.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlight its ability to bind c-Myc, inhibit its function, and induce cytotoxicity in cancer cell lines that overexpress c-Myc.

Table 1: In Vitro Binding and Inhibitory Activity

| Parameter | Target | Value | Method | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | c-Myc (bHLH-ZIP domain) | 2.8 µM | Not Specified | [7][8][9] |

| N-Myc (bHLH-ZIP domain) | 19.2 µM | Not Specified | [8] |

| Inhibitory Conc. (IC50) | c-Myc/Max Transcriptional Activity | 146 µM | Cell-free assay |[7][8][9] |

Table 2: Cellular Cytotoxicity of this compound

| Cell Line | Description | IC50 Value | Assay | Reference |

|---|---|---|---|---|

| Daudi | Burkitt's Lymphoma (c-Myc overexpressed) | 10 - 15.6 µM | MTT Assay | [7][9][11] |

| HL-60 | Promyelocytic Leukemia (c-Myc overexpressed) | 13.5 - 30 µM | MTT Assay | [7][9][11] |

| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 µM | Not Specified |[8] |

Table 3: Pharmacokinetic Properties of this compound in Mice (20 mg/kg i.v. dose)

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Plasma Half-life (t1/2) | 37 minutes | Plasma | [1][9][11] |

| Peak Plasma Conc. (Cmax) | 58 µM | Plasma | [9][11][12] |

| Peak Tumor Conc. | 5.6 µM | Daudi Xenograft |[13] |

Despite promising in vitro activity, this compound shows a lack of in vivo antitumor efficacy.[1][11] This is attributed to its rapid metabolism into inactive metabolites, resulting in tumor concentrations insufficient to inhibit c-Myc/Max dimerization effectively.[1][14]

Key Experimental Protocols

Characterization of c-Myc inhibitors like this compound relies on a suite of established molecular and cellular biology techniques.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation, which is used to determine the cytotoxic effects of a compound.

Protocol:

-

Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere or recover overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium.[9] Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Formazan Formation: Incubate the plate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

Co-IP is used to demonstrate that this compound disrupts the physical interaction between c-Myc and Max proteins within the cell.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., 1x10⁸ Daudi cells) with 10 µM this compound or vehicle for a specified time (e.g., 4 or 24 hours).[11] Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein interactions.[11]

-

Immunoprecipitation: Incubate the cleared cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-c-Myc).

-

Complex Capture: Add Protein A/G-conjugated beads (e.g., agarose or magnetic) to the lysate/antibody mixture. The beads will bind to the antibody, thus capturing the primary protein and any interacting partners.[11]

-

Washes: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the putative interaction partner (e.g., anti-Max).[11] A reduced Max signal in the this compound-treated sample compared to the control indicates disruption of the c-Myc/Max interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment reduces the association of c-Myc with the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde to covalently cross-link proteins to DNA and interacting proteins.[16] Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 base pairs.[16][17]

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against c-Myc overnight. An irrelevant IgG should be used as a negative control.[17]

-

Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[16]

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65-67°C in the presence of high salt concentration.[17] Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.[17]

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-Myc target genes. A decrease in the amount of amplified DNA in this compound-treated samples compared to controls indicates reduced c-Myc binding.

Summary and Future Directions

This compound is a valuable chemical probe that has significantly advanced the study of c-Myc biology. It effectively binds to the c-Myc monomer, disrupts its essential dimerization with Max, and consequently inhibits the growth of c-Myc-dependent cancer cells in vitro.[1][7] The quantitative data and experimental protocols outlined in this guide provide a framework for its use and for the evaluation of similar compounds.

However, the poor pharmacokinetic profile of this compound, characterized by rapid metabolism and low tumor accumulation, limits its therapeutic potential.[1][13] Future research is focused on using the structural and mechanistic understanding of this compound to design new, more metabolically stable analogs with improved in vivo efficacy.[1][14] These second-generation inhibitors hold the promise of finally targeting the c-Myc oncoprotein in the clinic.

References

- 1. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of this compound, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacophore identification of c-Myc inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of this compound, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 10074-G5 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the small molecule inhibitor 10074-G5 and its role in inducing apoptosis, primarily through the targeted inhibition of the c-Myc oncoprotein. The information presented herein is intended for professionals in the fields of cancer biology, pharmacology, and drug development.

Executive Summary

The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers. Direct inhibition of c-Myc has long been a therapeutic goal. The small molecule this compound emerged from high-throughput screening as an inhibitor of the crucial protein-protein interaction between c-Myc and its obligatory partner, Max. By preventing c-Myc/Max heterodimerization, this compound effectively abrogates c-Myc's transcriptional activity, leading to cell cycle arrest and, most notably, the induction of apoptosis in cancer cells dependent on c-Myc for survival. This guide details the molecular mechanism of this compound, its effects on apoptotic signaling pathways, relevant quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of c-Myc/Max Dimerization

The primary mechanism of this compound is the direct inhibition of the c-Myc/Max protein-protein interaction. For c-Myc to function as a transcription factor, it must form a heterodimer with Max through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes to regulate their expression.

This compound physically binds to the bHLH-ZIP domain of the c-Myc monomer, specifically in the region of residues 363-381. This binding, with a dissociation constant (Kd) of 2.8 µM, distorts the conformation of c-Myc, thereby preventing its association with Max. The consequence is a significant reduction in transcriptionally active c-Myc/Max complexes, leading to the downregulation of c-Myc target genes involved in proliferation and survival, and ultimately triggering apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The inhibition of c-Myc by this compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Puma, Noxa) members. c-Myc dysregulation creates a state of "oncogenic stress" where cells are highly proliferative but also primed for apoptosis. The sudden withdrawal of the c-Myc survival signal by this compound tips the balance in favor of the pro-apoptotic members.

The signaling cascade proceeds as follows:

-

Inhibition of c-Myc/Max: this compound prevents the formation of the c-Myc/Max heterodimer.

-

Shift in Bcl-2 Family Balance: This leads to a relative increase in the activity of pro-apoptotic BH3-only proteins (like PUMA and NOXA, which are regulated by the p53 pathway that can be activated upon c-Myc disruption) and a decrease in the expression or function of anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic effectors Bax and Bak become activated, oligomerize, and form pores in the outer mitochondrial membrane.

-

Cytochrome c Release: The integrity of the mitochondrial membrane is compromised, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates the initiator caspase, Caspase-9.

-

Execution Phase: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

|---|---|---|---|---|

| Daudi | Burkitt's Lymphoma | 15.6 ± 1.5 | 72 | |

| HL-60 | Promyelocytic Leukemia | 13.5 | 72 | |

| Daudi | Burkitt's Lymphoma | ~10 | N/A |

| HL-60 | Promyelocytic Leukemia | ~30 | N/A | |

Table 2: Molecular and Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | 2.8 µM | This compound to Myc peptide | |

| Dimerization Inhibition (IC₅₀) | 146 µM | c-Myc/Max dimerization assay | |

| Inhibition of c-Myc/Max Dimerization | ~75% | 10 µM in Daudi cells (4h) | |

| Reduction in total c-Myc Protein | ~40% | 10 µM in Daudi cells (24h) | |

| Plasma Half-life (t₁/₂) (in vivo) | 37 min | C.B-17 SCID mice, 20 mg/kg i.v. | |

| Peak Plasma Concentration (Cₘₐₓ) | 58 µM | C.B-17 SCID mice, 20 mg/kg i.v. |

| Peak Tumor Concentration | 5.6 µM | Daudi xenografts in mice | |

Note: The poor in vivo efficacy observed in some studies is attributed to rapid metabolism and insufficient tumor concentrations of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the apoptotic role of this compound.

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., Daudi, HL-60) in logarithmic growth phase into 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1-100 µM) dissolved in DMSO and further diluted in culture medium. Include a vehicle control (DMSO only). Incubate for 72 hours.

-

MTT Addition: Add 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

This protocol assesses the ability of this compound to disrupt the c-Myc/Max complex within cells.

-

Cell Treatment: Treat cells (e.g., Daudi) with 10 µM this compound or vehicle for specified time points (e.g., 4, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the whole-cell lysate with an antibody against Max overnight at 4°C. Add Protein A/G agarose beads to pull down the Max-antibody complexes.

-

Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody against c-Myc. Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A reduced c-Myc band in the this compound-treated sample indicates inhibition of dimerization.

-

Input Control: Run a parallel Western blot on the initial whole-cell lysates to confirm equal protein loading and to assess total c-Myc and Max protein levels.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells (1-5 x 10⁵) and induce apoptosis by treating with this compound for a designated time. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent (by gentle trypsinization) and suspension cells. Centrifuge to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The small molecule this compound serves as a crucial tool compound for studying the consequences of c-Myc inhibition. Its ability to induce apoptosis is a direct result of its primary mechanism: the disruption of the c-Myc/Max heterodimer. This action prevents c-Myc-driven transcription, leading to a pro-apoptotic shift in the Bcl-2 protein family balance, subsequent mitochondrial dysfunction, and the activation of the caspase cascade. While its therapeutic potential has been hampered by poor pharmacokinetic properties, this compound remains a cornerstone for understanding the fundamental biology of c-Myc and provides a valuable scaffold for the development of next-generation inhibitors with improved clinical applicability.

The c-Myc Inhibitor 10074-G5: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that governs a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of a significant percentage of human cancers, making it a high-value therapeutic target. c-Myc exerts its transcriptional activity by forming a heterodimer with its obligatory partner, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][2] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving their expression.

10074-G5 is a small-molecule inhibitor designed to disrupt this critical protein-protein interaction.[1][2] It functions by binding directly to the bHLH-ZIP domain of c-Myc, distorting its conformation and thereby preventing its heterodimerization with Max.[2][3][4] This action effectively abrogates the transcriptional function of c-Myc, leading to downstream effects on cell cycle progression and survival.[2] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, effects on the cell cycle, and the experimental protocols used for its characterization.

Mechanism of Action and Impact on Cell Cycle Signaling

The primary mechanism of this compound is the direct inhibition of c-Myc/Max dimerization.[3] By preventing the formation of this transcriptionally active complex, this compound effectively silences the expression of a multitude of c-Myc target genes. Many of these genes are essential components of the cell cycle machinery, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), which drive phase transitions.[5][6]

Inhibition of c-Myc function by this compound disrupts the normal, coordinated expression of these cell cycle regulators. This can lead to a halt in cell cycle progression, a phenomenon known as cell cycle arrest.[7] Depending on the cellular context, this arrest can occur at different phases, though G0/G1 arrest is commonly observed with c-Myc inhibition.[8] Furthermore, sustained inactivation of c-Myc can trigger programmed cell death, or apoptosis, often through the mitochondrial pathway.[5][6][7]

Quantitative Data on this compound Activity

The efficacy and biological effects of this compound have been quantified in various studies. The following tables summarize key data points regarding its in vitro cytotoxicity, pharmacodynamic effects on its direct target, and its pharmacokinetic profile in animal models.

Table 1: In Vitro Cytotoxicity of this compound This table outlines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines known to overexpress c-Myc.

| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference(s) |

| Daudi (Burkitt's Lymphoma) | MTT | 3-5 days | 10 | [3] |

| Daudi (Burkitt's Lymphoma) | MTT | 72 hours | 15.6 | [1][7][9] |

| HL-60 (Myelocytic Leukemia) | MTT | 3-5 days | 30 | [3] |

| HL-60 (Myelocytic Leukemia) | MTT | 72 hours | 13.5 | [1][7][9] |

Table 2: Pharmacodynamic Effects of this compound in Daudi Cells (10 µM Treatment) This table details the direct impact of this compound on the c-Myc/Max complex and c-Myc protein levels.

| Parameter | Time Point | Effect | Reference(s) |

| c-Myc/Max Dimerization | 4 hours | ~75% inhibition | [3][7] |

| c-Myc/Max Dimerization | 24 hours | Inhibition maintained | [3][7] |

| Total c-Myc Protein Level | 24 hours | ~40-70% decrease | [1][3][7] |

Table 3: Pharmacokinetic Parameters of this compound in Mice This table presents key pharmacokinetic data following intravenous administration.

| Parameter | Dose | Value | Reference(s) |

| Plasma Half-Life (t½) | 20 mg/kg i.v. | 37 minutes | [2][3][9] |

| Peak Plasma Concentration (Cmax) | 20 mg/kg i.v. | 58 µM | [2][3][9] |

| Peak Tumor Concentration | 20 mg/kg i.v. | 5.6 µM | [1] |

Note: The poor in vivo efficacy observed in some studies is attributed to rapid metabolism and insufficient tumor concentration of this compound.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are standard protocols for key experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., Daudi, HL-60) in a 96-well plate at a density of 5,000 cells per well.[5]

-

Treatment: Allow cells to adhere overnight if applicable. Treat cells with a range of this compound concentrations (e.g., 1-100 µM) and a vehicle control (e.g., 0.2% DMSO).[5][9]

-

Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions.[1][5]

-

MTT Addition: Add 10-50 µL of MTT solution (e.g., 1 mg/mL) to each well and incubate for 2.5 to 4 hours.[5][9]

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Co-Immunoprecipitation and Western Blot

This protocol is used to determine the effect of this compound on c-Myc/Max dimerization.

-

Cell Treatment: Culture Daudi cells to logarithmic growth phase and treat with 10 µM this compound or vehicle control for desired time points (e.g., 4 and 24 hours).[1]

-

Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G-agarose beads.

-

Incubate the cleared lysate with an anti-c-Myc antibody overnight at 4°C.

-

Add protein A/G-agarose beads to pull down the c-Myc-antibody complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blot:

-

Elute proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Max antibody to detect co-immunoprecipitated Max.

-

To assess total protein levels, run a separate Western blot on the whole-cell lysates and probe for c-Myc, Max, and a loading control (e.g., β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation: Culture cells to a sub-confluent density and treat with this compound or vehicle for the desired duration.

-

Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.[10]

-

Fixation: Wash cells with cold PBS, then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C. This step fixes and permeabilizes the cells.[11][12]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11] The RNase is critical to prevent staining of double-stranded RNA.[11]

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, using a laser for excitation (e.g., 488 nm).[10] Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[13]

Downstream Effect: Induction of Apoptosis

Beyond cell cycle arrest, the inhibition of c-Myc's pro-proliferative and anti-apoptotic functions can lead to programmed cell death. Downregulation of c-Myc has been shown to activate the intrinsic (mitochondrial) apoptosis pathway. This can involve the release of mitochondrial proteins like cytochrome c and Smac/Diablo into the cytoplasm, which in turn activate caspases, the executioners of apoptosis.[6]

Conclusion

This compound serves as a critical tool compound for studying the biological consequences of c-Myc inhibition. By disrupting the c-Myc/Max heterodimer, it effectively downregulates the transcription of essential cell cycle genes, leading to cell cycle arrest and, in many cases, apoptosis. While its pharmacokinetic properties have limited its in vivo therapeutic development, it remains an invaluable reagent for in vitro research. The data and protocols presented in this guide offer a comprehensive resource for professionals investigating c-Myc signaling and developing next-generation inhibitors with improved pharmacological profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of this compound, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel inhibitor L755507 efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myc down‐regulation affects cyclin D1/cdk4 activity and induces apoptosis via Smac/Diablo pathway in an astrocytoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of this compound, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Myc | DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

10074-G5 in Alzheimer's Disease Research: A Technical Guide

Introduction

10074-G5 is a small molecule initially identified as a potent inhibitor of the c-Myc oncoprotein.[1][2] Its primary mechanism of action involves binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, thereby preventing its heterodimerization with its essential partner, Max.[1][3] This disruption effectively inhibits the transcriptional activity of c-Myc, a protein frequently dysregulated in cancer.[1][4] More recently, research has unveiled a novel and compelling role for this compound in the context of neurodegenerative disorders, specifically Alzheimer's disease (AD).[4][5] This guide provides an in-depth technical overview of this compound, focusing on its dual mechanism of action, relevant experimental data, and detailed protocols for researchers in the field of Alzheimer's drug discovery.

Core Mechanisms of Action in Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease stems from its ability to interfere with two distinct pathological processes: the aggregation of amyloid-β (Aβ) peptides and the transcriptional activity of c-Myc.

Inhibition of c-Myc/Max Dimerization

This compound directly binds to a cavity within the bHLH-ZIP domain of the c-Myc monomer with a dissociation constant (Kd) of 2.8 µM.[2][3][6] This interaction distorts the conformation of the domain, physically impeding its ability to form a heterodimer with the Max protein.[1][3] Since the c-Myc/Max dimer is the transcriptionally active form that binds to DNA and regulates gene expression, this compound effectively curtails c-Myc's function.[1] In cell-based assays, this leads to a significant reduction in c-Myc/Max dimerization and a decrease in total c-Myc protein expression.[1][3]

Sequestration of Monomeric Amyloid-β

A significant finding for Alzheimer's research is the ability of this compound to directly interact with the intrinsically disordered amyloid-β (Aβ) peptide in its soluble, monomeric state.[5] By binding to Aβ monomers, this compound effectively sequesters them, preventing their self-assembly into toxic oligomers and fibrils.[5] Kinetic studies have demonstrated that this compound inhibits both the primary and secondary nucleation pathways in the Aβ aggregation cascade.[5] This interaction leads to an increase in the conformational entropy of the Aβ monomer, stabilizing its disordered state and reducing its propensity to aggregate.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity & Pharmacokinetics

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 2.8 µM | c-Myc bHLH-ZIP Domain | [2][3][6] |

| IC₅₀ (Dimerization) | 146 µM | c-Myc/Max Dimerization | [2][3][6] |

| IC₅₀ (Cytotoxicity) | 15.6 µM | Daudi Burkitt's Lymphoma Cells | [2][6] |

| IC₅₀ (Cytotoxicity) | 13.5 µM | HL-60 Promyelocytic Leukemia Cells | [2][6] |

| Plasma Half-life | 37 minutes | Mice (20 mg/kg, i.v.) | [1][6][8] |

| Peak Plasma Conc. | 58 µM | Mice (20 mg/kg, i.v.) |[1][6][8] |

Table 2: Effects on Amyloid-β and In Vivo Models

| Experiment | Observation | Model System | Reference |

|---|---|---|---|

| Aβ42 Aggregation | Concentration-dependent inhibition of fibril formation | Thioflavin T (ThT) Assay | [5] |

| Aβ42 Toxicity | Rescues age-progressive paralysis phenotype | C. elegans (GMC101 strain) | [5] |

| c-Myc/Max Dimerization | ~75% inhibition at 4 hours with 10 µM | Daudi Cells (in vitro) | [1][3] |

| c-Myc Protein Level | ~40% decrease after 24 hours with 10 µM | Daudi Cells (in vitro) |[1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Co-Immunoprecipitation for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max proteins within a cellular context.[1][9]

-

Cell Culture and Treatment:

-

Culture Daudi Burkitt's lymphoma cells (which overexpress c-Myc) in appropriate complete medium until they reach logarithmic growth phase.

-

Treat cells with 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) for desired time points (e.g., 4 and 24 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation (IP):

-

Normalize protein amounts for all samples (e.g., 400 µg of total protein).

-

Pre-clear lysates by incubating with Protein G-agarose beads.

-

Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein G-agarose beads to capture the antibody-protein complexes. Incubate for 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against c-Myc.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) protocol. The presence of a band for c-Myc indicates co-immunoprecipitation with Max.

-

Analyze the band intensity to quantify the relative amount of c-Myc/Max dimerization.

-

Protocol 2: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This fluorescence-based assay measures the kinetics of Aβ fibril formation in real-time.[5]

-

Reagent Preparation:

-

Prepare a stock solution of monomeric Aβ42 peptide by dissolving lyophilized peptide in a suitable solvent (e.g., HFIP) and ensuring it is monomeric before use.

-

Prepare a stock solution of Thioflavin T (ThT) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare serial dilutions of this compound in the same buffer. Ensure the final DMSO concentration is constant across all samples.

-

-

Assay Setup:

-

In a 96-well microplate (non-binding, black plate), combine the reaction components. A typical reaction includes:

-

Aβ42 peptide (final concentration of 1 µM).

-

ThT dye.

-

Varying concentrations of this compound (e.g., 0-10 µM) or vehicle control.

-

-

Include controls with no Aβ peptide to measure background fluorescence.

-

-

Kinetic Measurement:

-

Place the microplate in a plate reader capable of bottom-reading fluorescence.

-

Set the excitation and emission wavelengths for ThT (approx. 440 nm and 485 nm, respectively).

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for several hours or until the aggregation curves reach a plateau.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the mean fluorescence intensity against time for each concentration of this compound.

-

Analyze the resulting sigmoidal curves to determine key kinetic parameters, such as the lag time (t_lag) and the maximum fluorescence intensity (F_max), to assess the inhibitory effect of this compound.

-

Protocol 3: C. elegans Paralysis Rescue Assay

This in vivo assay evaluates the ability of this compound to mitigate Aβ-induced toxicity in a whole-organism model.[5]

-

Model System:

-

Use the C. elegans strain GMC101, which expresses human Aβ42 in body wall muscle cells, leading to progressive, age-dependent paralysis.

-

Maintain a synchronized population of worms.

-

-

Treatment:

-

Prepare Nematode Growth Medium (NGM) plates seeded with a lawn of OP50 E. coli.

-

Incorporate this compound into the NGM plates at the desired final concentration. Prepare vehicle control plates with the same amount of solvent (e.g., DMSO).

-

Transfer synchronized L1-stage worms to the treatment and control plates and incubate at a standard temperature (e.g., 20°C).

-

-

Paralysis Scoring:

-

Beginning at a set time point (e.g., when worms reach adulthood), score the worms for paralysis daily or every other day.

-

To score, gently prod each worm with a platinum wire pick. A worm is considered paralyzed if it fails to move its body in response to the touch, though head movement may still be present.

-

For each plate, calculate the percentage of paralyzed worms out of the total number of worms.

-

-

Data Analysis:

-

Plot the percentage of paralyzed worms against time (age of the worms) for both the this compound treated and control groups.

-

Use statistical methods (e.g., log-rank test) to determine if the treatment with this compound significantly delayed the onset or reduced the rate of paralysis compared to the control.

-

References

- 1. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of this compound, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]

- 5. Small-molecule sequestration of amyloid-β as a drug discovery strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of this compound, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Small Molecule Inhibitor 10074-G5: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene, a critical driver in a majority of human cancers, has long been considered an "undruggable" target. The discovery of small molecules that can interfere with its function represents a significant breakthrough in cancer biology and drug development. This whitepaper provides a comprehensive technical overview of 10074-G5, a pioneering small-molecule inhibitor of the c-Myc/Max protein-protein interaction. We will delve into the history of its discovery, its mechanism of action, and detailed protocols for key experimental validations. This guide is intended to serve as a valuable resource for researchers investigating c-Myc-driven malignancies and developing novel therapeutics.

Discovery and History